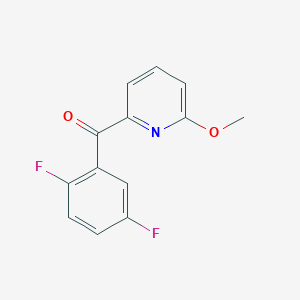

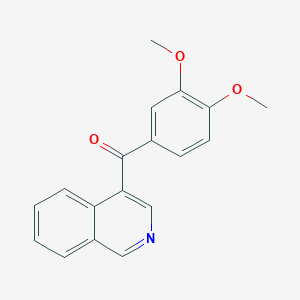

![molecular formula C7H4IN3 B1452914 7-Iodopyrido[2,3-b]pyrazine CAS No. 1120214-98-3](/img/structure/B1452914.png)

7-Iodopyrido[2,3-b]pyrazine

Overview

Description

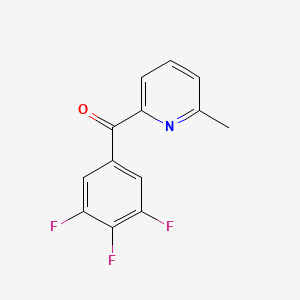

“7-Iodopyrido[2,3-b]pyrazine” is a chemical compound with the molecular formula C7H4IN3. It has a molecular weight of 257.03 . This compound is a part of the pyrazine family, which is a class of compounds containing a six-membered aromatic ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine derivatives, including “7-Iodopyrido[2,3-b]pyrazine”, has been achieved through various methods. One such method involves the use of spectral techniques (NMR, FT-IR) and density functional theory (DFT) computations with B3LYP/6-31G(d,p) level of theory . Another approach involves the condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution .

Molecular Structure Analysis

The molecular structure of “7-Iodopyrido[2,3-b]pyrazine” can be determined using various techniques. The ChemSpider ID for this compound is 24534297 . More detailed structural analysis would require advanced techniques such as X-ray crystallography .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Iodopyrido[2,3-b]pyrazine” include its molecular weight (257.03) and its molecular formula (C7H4IN3) . More detailed properties would require specific experimental measurements.

Scientific Research Applications

Electrochemical DNA Sensing

7-Iodopyrido[2,3-b]pyrazine derivatives have been utilized in the development of electrochemical sensors for DNA detection . These sensors operate by recognizing and binding to specific DNA sequences, which can be crucial for diagnosing genetic disorders, detecting pathogens, and monitoring gene therapies.

Nonlinear Optical (NLO) Properties

Compounds based on 7-Iodopyrido[2,3-b]pyrazine exhibit significant nonlinear optical properties, making them potential candidates for applications in NLO technologies . These include photonics, optical data storage, and frequency doubling in lasers.

Antioxidant Activity

In vitro studies have shown that 7-Iodopyrido[2,3-b]pyrazine compounds possess antioxidant properties . This activity is beneficial in pharmaceuticals and nutraceuticals, as antioxidants play a role in preventing oxidative stress-related diseases.

Antiurease Activity

The antiurease activity of 7-Iodopyrido[2,3-b]pyrazine derivatives suggests their potential use in treating and preventing diseases caused by urease-producing bacteria, such as urinary tract infections and gastric ulcers .

Kinase Inhibition

Derivatives of 7-Iodopyrido[2,3-b]pyrazine have been explored for their ability to inhibit kinases, which are enzymes involved in various cellular processes. Kinase inhibitors are important in the treatment of diseases like cancer, as they can interfere with the signaling pathways that promote tumor growth and proliferation .

Antiproliferative Activity

Some 7-Iodopyrido[2,3-b]pyrazine compounds have demonstrated antiproliferative activity against melanoma cells . This suggests their potential application in developing anticancer therapies, particularly for skin cancer treatment.

Safety And Hazards

Future Directions

properties

IUPAC Name |

7-iodopyrido[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCNIEVXOCZGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653366 | |

| Record name | 7-Iodopyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Iodopyrido[2,3-b]pyrazine | |

CAS RN |

1120214-98-3 | |

| Record name | 7-Iodopyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

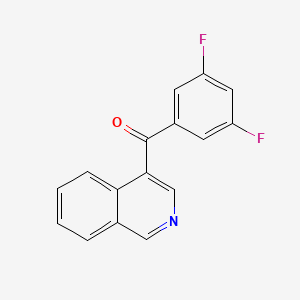

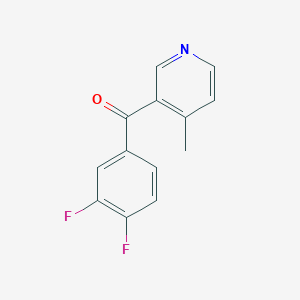

![N-[4-(1-Azepanylsulfonyl)phenyl]-2-bromoacetamide](/img/structure/B1452831.png)

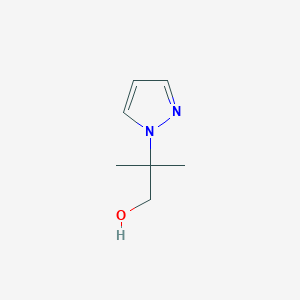

![1-[(dimethylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1452835.png)

![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1452837.png)